molecular formula C13H12O2S B14611604 Ethyl 3-benzothiepine-2-carboxylate CAS No. 59991-99-0

Ethyl 3-benzothiepine-2-carboxylate

Cat. No.: B14611604
CAS No.: 59991-99-0
M. Wt: 232.30 g/mol
InChI Key: GJTSUZUPJGYMRB-UHFFFAOYSA-N
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Description

Ethyl 3-benzothiepine-2-carboxylate is a heterocyclic compound containing a benzothiepine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-benzothiepine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-mercaptobenzoic acid with ethyl acrylate in the presence of a base, followed by cyclization to form the benzothiepine ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-benzothiepine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzothiepine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or thioether derivatives.

    Substitution: Various substituted benzothiepine derivatives.

Scientific Research Applications

Ethyl 3-benzothiepine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-benzothiepine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule.

Comparison with Similar Compounds

    Thiophene derivatives: Share the sulfur-containing heterocyclic structure.

    Benzothiazole derivatives: Similar in structure but contain a nitrogen atom in the ring.

    Benzofuran derivatives: Contain an oxygen atom in the ring instead of sulfur.

Uniqueness: Ethyl 3-benzothiepine-2-carboxylate is unique due to its specific ring structure and the presence of both sulfur and carboxylate functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

59991-99-0

Molecular Formula

C13H12O2S

Molecular Weight

232.30 g/mol

IUPAC Name

ethyl 3-benzothiepine-4-carboxylate

InChI

InChI=1S/C13H12O2S/c1-2-15-13(14)12-9-11-6-4-3-5-10(11)7-8-16-12/h3-9H,2H2,1H3

InChI Key

GJTSUZUPJGYMRB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=CC=CC=C2C=CS1

Origin of Product

United States

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